3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine
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Overview
Description
3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine is an organic compound that features a pyridine ring substituted with an azetidine-1-carbonyl group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine typically involves the reaction of 5-bromopyridin-2-amine with azetidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The azetidine ring and the pyridine ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with a base such as potassium carbonate in a polar solvent like dimethylformamide.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The azetidine ring and the bromine atom can interact with biological targets, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Azetidine-1-carbonyl)-1-methyl-1H-pyrazol-4-amine
- N-(4-(Azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide
Uniqueness
3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine is unique due to the presence of both the azetidine ring and the bromine atom on the pyridine ring. This combination of functional groups provides distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H10BrN3O |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
(2-amino-5-bromopyridin-3-yl)-(azetidin-1-yl)methanone |
InChI |
InChI=1S/C9H10BrN3O/c10-6-4-7(8(11)12-5-6)9(14)13-2-1-3-13/h4-5H,1-3H2,(H2,11,12) |
InChI Key |
JBMOJOCACBIMEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
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